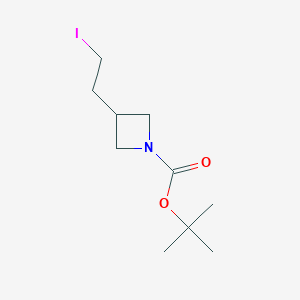
Tert-butyl-3-(2-Iodethyl)azetidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18INO2 . It has an average mass of 311.160 Da and a monoisotopic mass of 311.038208 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 317.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.8±3.0 kJ/mol, and it has a flash point of 145.5±20.4 °C . The compound has a molar refractivity of 64.5±0.3 cm3, and its polar surface area is 30 Å2 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Azetidinderivate sind aufgrund ihrer strukturellen Einzigartigkeit und biologischen Aktivität als wichtige Pharmakophore in der pharmazeutischen Entwicklung bekannt . Tert-butyl-3-(2-Iodethyl)azetidin-1-carboxylat könnte als ein wichtiges Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle dienen, was möglicherweise zu neuen Medikamentenentdeckungen führt.
Organische Synthese
Diese Verbindung kann in der organischen Synthese verwendet werden, insbesondere bei Substitutionsreaktionen, die ein stabiles, aber reaktives Zwischenprodukt erfordern. Seine Struktur deutet auf eine mögliche Verwendung in komplexen synthetischen Wegen hin, die zu komplizierteren organischen Verbindungen führen .
Materialwissenschaft
In der Materialwissenschaft können Azetidinderivate zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften beitragen. Die tert-Butylgruppe in This compound kann sterische Hinderung bieten, die bei der Herstellung von Polymeren mit spezifischen Eigenschaften von Vorteil sein könnte .
Katalyse
Die reaktive Jod-Einheit der Verbindung könnte sie für die Verwendung als Katalysator oder Katalysatorvorläufer in verschiedenen chemischen Reaktionen geeignet machen, wodurch die Reaktionsraten erhöht oder die Selektivität beeinflusst wird .
Biochemische Forschung
Aufgrund ihrer möglichen Rolle in biochemischen Prozessen könnte diese Verbindung in der Forschung verwendet werden, die Stoffwechselwege, Enzymmechanismen untersucht oder als Baustein für komplexere biochemische Verbindungen dient .
Chirale Template-Synthese
Azetidine werden oft als chirale Templates verwendet, da ihre dreidimensionale Struktur Chiralität in synthetisierten Verbindungen induzieren kann. This compound könnte bei der Synthese chiraler Moleküle eingesetzt werden, die in der pharmazeutischen Chemie wichtig sind .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCVYKPYPPCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597580 | |
| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158602-36-9 | |
| Record name | 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158602-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

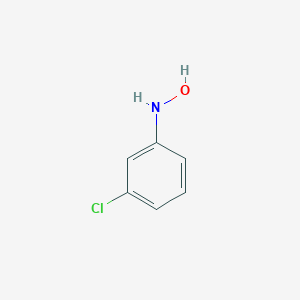
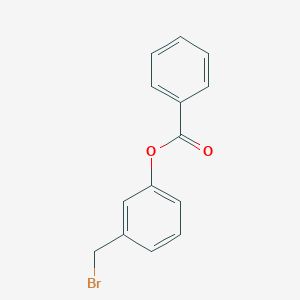


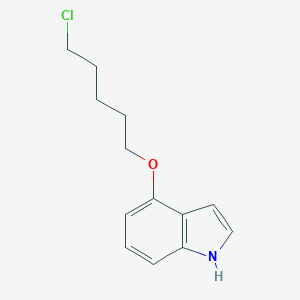
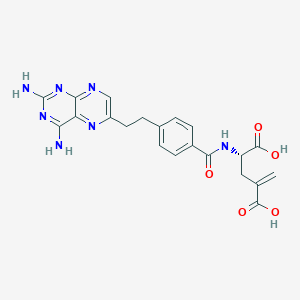

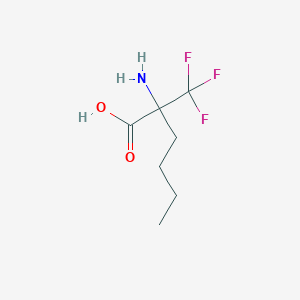
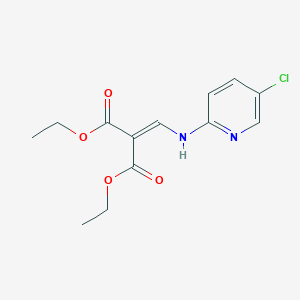

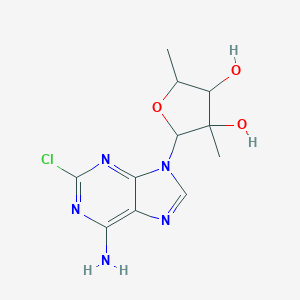
![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)